Isoquinoline-8-carboxamide
Description
Historical Trajectories and Foundational Discoveries of Isoquinoline-8-carboxamide in Synthetic and Medicinal Chemistry
The history of isoquinoline (B145761) chemistry began in the late 19th century with its initial isolation from coal tar. numberanalytics.com Its significance grew rapidly as chemists identified the isoquinoline core in a vast array of plant-derived alkaloids, including morphine and berberine, spurring extensive research into its synthesis and biological activity. rsc.orgnih.gov Early synthetic methodologies, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz–Fritsch reactions, provided foundational pathways to construct the basic isoquinoline skeleton, enabling broader exploration of its chemical potential. nih.govacs.orgacs.org
The specific focus on this compound and its quinoline (B57606) analogue is more recent, driven by the pursuit of new therapeutic agents. A foundational approach to the synthesis of the related quinoline-8-carboxamides involved a multi-step sequence starting from an 8-nitroquinoline (B147351) precursor. acs.org This process included the reduction of the nitro group to an amine, followed by diazotization and a Sandmeyer reaction to introduce a cyano group at the 8-position. Subsequent hydration of the 8-cyano group yielded the desired 8-carboxamide. acs.org This synthetic route established a reliable method for accessing this specific scaffold, paving the way for further derivatization and biological evaluation. acs.org The availability of Isoquinoline-8-carboxylic acid as a stable precursor has also been crucial, serving as a key intermediate for the synthesis of various pharmaceuticals. chemimpex.com These early synthetic achievements were pivotal, establishing the chemical groundwork necessary for the discovery of the scaffold's utility in medicinal chemistry, most notably as a core component for enzyme inhibitors. acs.org
Strategic Importance of the this compound Core Scaffold in Modern Organic Chemistry
The isoquinoline framework is widely regarded as a "privileged scaffold" in medicinal chemistry, a term describing molecular structures that can bind to multiple biological targets with high affinity. nih.govrsc.org This versatility is evident in the broad spectrum of biological activities associated with isoquinoline-containing compounds, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govresearchgate.netamerigoscientific.comnih.gov
The strategic importance of the this compound scaffold, specifically, is enhanced by its unique structural features. A key characteristic is the potential for an intramolecular hydrogen bond to form between the amide proton of the 8-carboxamide group and the nitrogen atom of the isoquinoline ring. acs.org This interaction helps to lock the conformation of the side chain, reducing its rotational freedom. Such conformational rigidity is a highly desirable feature in rational drug design, as it can lead to higher binding affinity and selectivity for a specific biological target. acs.org
Beyond its role in conferring conformational stability, the this compound scaffold is a valuable synthetic building block. chemimpex.com Its structure allows for functionalization at various positions on the bicyclic ring system, enabling the creation of diverse chemical libraries for drug discovery programs. For example, the scaffold has been central to the development of a novel class of inhibitors for Poly(ADP-ribose)polymerase-1 (PARP-1), an important enzyme target in cancer therapy. acs.org In these efforts, the 8-carboxamide moiety serves as a critical pharmacophore, while other positions on the isoquinoline ring are modified to optimize potency and selectivity. acs.org The compound also serves as a precursor for agrochemicals and as a standard in analytical techniques like chromatography, highlighting its broad utility. chemimpex.com
| Synthetic Method | Position of Carboxamide | Key Reagents/Catalysts | Significance | Reference |
|---|---|---|---|---|
| Multi-step from Nitro-precursor | 8-position | SnCl2 (reduction), NaNO2/HCl (diazotization), CuCN (Sandmeyer), H2SO4 (hydration) | Foundational route to quinoline-8-carboxamides. | acs.org |
| Palladium-Catalyzed Aminocarbonylation | 1-position | Pd(OAc)2/PPh3 or Pd(OAc)2/XantPhos, CO gas | Modern, efficient method for synthesizing diverse amides under mild conditions. | mdpi.com |
| Acid-Amine Coupling | 2-position | EDC/HOBt or similar coupling agents | Standard method starting from the corresponding carboxylic acid. | nih.gov |
Current Research Frontiers and Emerging Challenges in this compound Science
Current research on this compound continues to expand its applications in medicinal chemistry, driven by advancements in synthetic methods and a deeper understanding of its biological targets. A major frontier is the use of modern cross-coupling reactions to create diverse libraries of substituted isoquinoline-8-carboxamides. Techniques such as Suzuki, Sonogashira, and Stille couplings, catalyzed by palladium, have been effectively used to introduce a wide range of substituents at various positions of the core scaffold. acs.org This allows for fine-tuning of the molecule's properties to target specific enzymes and receptors with high precision.
The primary application driving current research is in the field of oncology, particularly in the development of enzyme inhibitors. The this compound scaffold has proven to be a potent pharmacophore for inhibiting PARP-1, an enzyme critical for DNA repair in cancer cells. acs.org Research is ongoing to optimize these inhibitors for greater efficacy and selectivity. Drawing from the broader family of isoquinoline carboxamides, researchers are also exploring their potential as inhibitors of other key cellular targets, including mitogen-activated protein kinase 14 (MAPK 14) and various ion channels, which are implicated in inflammatory diseases and other conditions. mdpi.comresearchgate.net
Despite these advances, several challenges remain. The synthesis of complex, highly functionalized this compound derivatives can be difficult. For instance, certain synthetic steps, like the N-oxidation of 8-substituted quinolines, are often problematic due to steric hindrance and electronic deactivation from the 8-substituent. acs.org Achieving high efficiency, selectivity (regio- and stereoselectivity), and scalability for these multi-step syntheses remains a significant hurdle for organic and medicinal chemists. nih.gov Furthermore, as new biological targets are identified, a continuing challenge lies in rationally designing derivatives that possess the ideal balance of potency, selectivity, and pharmacokinetic properties for therapeutic use.
| Target | Therapeutic Area | Carboxamide Position | Significance | Reference |
|---|---|---|---|---|
| Poly(ADP-ribose)polymerase-1 (PARP-1) | Oncology | 8-position | Inhibition of DNA repair in cancer cells. | acs.org |
| Mitogen-activated protein kinase 14 (MAPK 14) | Inflammation | Not specified | Potential anti-inflammatory agents. | mdpi.comresearchgate.net |
| Potassium Voltage-Gated Channels | Neurological/Cardiovascular | Not specified | Modulation of ion channel activity. | researchgate.net |
| Carbonic Anhydrase (CA) Isoforms | Oncology, Glaucoma | 2-position | Inhibition of tumor-associated (hCA IX) and other isoforms. | nih.gov |
| Human Cytomegalovirus (HCMV) | Infectious Disease | Not specified | Potential antiviral activity. | mdpi.comresearchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
isoquinoline-8-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c11-10(13)8-3-1-2-7-4-5-12-6-9(7)8/h1-6H,(H2,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLVBUQHDQQCEAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NC=C2)C(=C1)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70739077 | |
| Record name | Isoquinoline-8-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70739077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1337881-25-0 | |
| Record name | 8-Isoquinolinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1337881-25-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoquinoline-8-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70739077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Sophisticated Synthetic Methodologies for Isoquinoline 8 Carboxamide and Its Chemical Analogues
Classical and Established Synthetic Routes to Isoquinoline-8-carboxamide Frameworks
The traditional approaches to the synthesis of the isoquinoline (B145761) core, such as the Bischler-Napieralski and Pomeranz-Fritsch reactions, have been the bedrock of isoquinoline chemistry for over a century. organicreactions.orgacs.orgwikipedia.orgwikipedia.org These methods, while foundational, often require harsh conditions and may not be readily amenable to the synthesis of specific isomers like this compound without carefully designed starting materials.
Multi-Step Approaches to this compound Construction
Multi-step syntheses remain a viable, albeit often lengthy, approach to constructing the this compound scaffold. A common strategy involves the initial formation of an isoquinoline ring with a suitable functional group at the 8-position, which can then be converted to the desired carboxamide.
One potential pathway begins with a substituted phenylacetic acid or a derivative, which can be elaborated to a phenethylamine (B48288) precursor. This precursor can then undergo a classical isoquinoline synthesis, such as the Bischler-Napieralski or Pictet-Spengler reaction, to form the heterocyclic core. For the synthesis of an 8-substituted isoquinoline, the starting phenylacetic acid would need to bear a substituent at the 2-position that can be later transformed into a carboxamide. For instance, a cyano or nitro group could be strategically placed and subsequently hydrolyzed or reduced and diazotized to afford the carboxylic acid, which can then be amidated.
The amidation of a pre-formed isoquinoline-8-carboxylic acid is a key final step in many multi-step approaches. This transformation can be achieved using a variety of coupling agents, such as thionyl chloride to form the acyl chloride followed by reaction with an amine, or using modern peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride). researchgate.net
Annulation Reactions in the Synthesis of this compound Scaffolds
Annulation reactions, which involve the formation of a new ring onto a pre-existing one, offer a more convergent approach to the isoquinoline scaffold. Transition-metal-catalyzed annulation reactions have emerged as powerful tools for the construction of complex heterocyclic systems. organicreactions.org While direct examples for the synthesis of this compound via annulation are not abundant in the literature, methodologies developed for related structures provide a blueprint for potential synthetic routes.
For instance, the rhodium(III)-catalyzed [4+2] annulation of benzamides with alkynes is a well-established method for the synthesis of isoquinolones. researchgate.net To access an 8-substituted isoquinolone, a meta-substituted benzamide (B126) could be employed, with the directing group guiding the C-H activation and subsequent annulation to favor the desired regioisomer. The resulting isoquinolone could then be converted to the corresponding isoquinoline, and the substituent at the 8-position transformed into a carboxamide.
Contemporary Advancements in this compound Synthesis
Modern synthetic organic chemistry has provided a plethora of new tools for the construction and functionalization of heterocyclic compounds. These contemporary methods often offer milder reaction conditions, greater functional group tolerance, and higher efficiency compared to classical approaches.
Transition Metal-Catalyzed Coupling Reactions for Diversified this compound Structures
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic and heteroaromatic compounds. These reactions are particularly useful for the late-stage functionalization of the isoquinoline core, allowing for the introduction of a wide range of substituents.
Palladium-catalyzed Aminocarbonylation: This reaction offers a direct route to carboxamides from aryl halides. While the aminocarbonylation of 1-iodoisoquinoline (B10073) has been reported, the synthesis of this compound would require 8-haloisoquinoline as a starting material. mdpi.comresearchgate.net The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, carbon monoxide, and an amine. The choice of ligand can be crucial for achieving high yields and selectivity.
A study on the aminocarbonylation of 6- and 8-iodoimidazo[1,2-a]pyridines using a heterogeneous palladium catalyst demonstrates the feasibility of introducing a carboxamide group at the 8-position of a related nitrogen-containing heterocycle. nih.gov This suggests that a similar approach could be successfully applied to 8-haloisoquinolines.
| Catalyst | Ligand | CO Pressure | Temperature (°C) | Solvent | Amine | Product | Yield (%) |
| Pd(OAc)₂ | PPh₃ | 1 atm | 50 | DMF | Piperidine | Isoquinoline-1-carboxamide | 85 |
| Pd(OAc)₂ | Xantphos | 1 atm | 50 | DMF | Aniline | Isoquinoline-1-carboxamide | 78 |
| Heterogeneous Pd | - | 20 bar | 100 | Dioxane | Morpholine | 8-Carboxamido-imidazo[1,2-a]pyridine | 95 |
Suzuki Coupling: The Suzuki coupling reaction is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide. This reaction can be used to introduce a variety of substituents at the 8-position of the isoquinoline ring, which could then be further functionalized to the carboxamide. For example, coupling of 8-bromoisoquinoline (B29762) with a boronic ester containing a protected carboxyl group, followed by deprotection and amidation, would lead to the desired product.
Sonogashira Coupling: The Sonogashira coupling allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. An 8-alkynylisoquinoline, synthesized via Sonogashira coupling of 8-bromoisoquinoline, could serve as a versatile intermediate for the synthesis of this compound analogues. For instance, hydration of the alkyne would yield a methyl ketone, which could be oxidized to the carboxylic acid and subsequently amidated.
Stille Coupling: The Stille coupling involves the reaction of an organostannane with an organohalide. Similar to the Suzuki and Sonogashira couplings, the Stille reaction can be employed to introduce a carbon-based substituent at the 8-position of the isoquinoline nucleus, which can then be converted to the carboxamide functionality.
C-H Activation Strategies in this compound Synthesis
Direct C-H activation has emerged as a highly atom- and step-economical strategy for the functionalization of aromatic and heteroaromatic compounds. rsc.orgresearchgate.netresearchgate.net This approach avoids the need for pre-functionalized starting materials, such as organohalides or organometallics.
While direct C-H carboxamidation of isoquinoline at the 8-position has not been extensively reported, related transformations on similar scaffolds highlight the potential of this strategy. For example, a rhodium(III)-catalyzed regioselective C8-amination of quinoline (B57606) N-oxides has been developed. rsc.org This methodology could potentially be adapted for the synthesis of isoquinoline-8-carboxamides by using a suitable amidating reagent.
Furthermore, a rhodium(III)-catalyzed C8-selective alkenylation and alkylation of 1,2,3,4-tetrahydroquinolines has been demonstrated, indicating that the C8-position is accessible for functionalization via C-H activation. researchgate.net
Directed ortho-metalation (DoM) is another powerful strategy for the regioselective functionalization of aromatic compounds. wikipedia.orgsemanticscholar.orgbaranlab.orguwindsor.caacs.org In the case of isoquinoline, the nitrogen atom can act as a directing group, facilitating the deprotonation of the C8-proton by a strong base like an organolithium reagent. The resulting organolithium species can then be trapped with an electrophile, such as carbon dioxide, to yield isoquinoline-8-carboxylic acid, which can be subsequently converted to the carboxamide.
Microwave-Assisted and Flow Chemistry Applications for Enhanced this compound Production
Modern enabling technologies, such as microwave irradiation and flow chemistry, have the potential to significantly improve the efficiency, safety, and scalability of chemical syntheses. researchgate.netrsc.orgnih.govnih.govacs.orgrsc.orgmdpi.comnih.govmdpi.comrsc.orgresearchgate.net
Microwave-Assisted Synthesis: Microwave heating can dramatically accelerate reaction rates by efficiently transferring energy to the reaction mixture. The direct amidation of carboxylic acids with amines under microwave irradiation has been shown to be an effective method for the synthesis of amides, often with reduced reaction times and improved yields compared to conventional heating. mdpi.comnih.gov This technique could be readily applied to the amidation of isoquinoline-8-carboxylic acid. Furthermore, classical isoquinoline syntheses, such as the Bischler-Napieralski reaction, have been successfully performed under microwave conditions, offering a faster route to the isoquinoline core. researchgate.net
| Reaction | Conditions | Time | Yield (%) |
| Amidation of Benzoic Acid with Aniline | Microwave, 160-165 °C, CAN (cat.) | 2 h | 95 |
| Amidation of Quinoline-2-carboxylic Acid with Aniline | Microwave, 150 °C | 2 h | 85 |
Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and high-throughput synthesis. rsc.orgnih.govnih.gov The synthesis of amides is well-suited for flow chemistry, with numerous reports demonstrating the efficient coupling of carboxylic acids and amines in continuous flow reactors. nih.govnih.gov A multi-step synthesis of this compound could be envisioned in a telescoped flow process, where the formation of the isoquinoline ring is followed by in-line functionalization and amidation, minimizing the need for isolation and purification of intermediates.
Asymmetric and Stereoselective Synthesis of Chiral this compound Derivatives
The chirality of molecules often dictates their biological function. Consequently, the development of asymmetric and stereoselective methods for synthesizing chiral this compound derivatives is of paramount importance. These methods aim to control the three-dimensional arrangement of atoms, leading to the selective formation of a desired stereoisomer.
Enantioselective Approaches to this compound Stereoisomers
Enantioselective synthesis focuses on the preferential formation of one enantiomer over the other. Various strategies have been employed to achieve this for isoquinoline derivatives, which can be adapted for this compound. One common approach involves the use of chiral auxiliaries, which are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.
Another powerful technique is the use of chiral catalysts, which can induce enantioselectivity in a reaction without being consumed. sci-hub.box For instance, transition-metal catalysts bearing chiral ligands have been successfully utilized in the asymmetric hydrogenation of prochiral dihydroisoquinolines to afford chiral tetrahydroisoquinolines with high enantiomeric excess. mdpi.com This methodology provides a direct route to chiral isoquinoline cores that can be further functionalized to yield this compound derivatives.
Organocatalysis, which employs small organic molecules as catalysts, has also emerged as a valuable tool for the enantioselective synthesis of isoquinoline alkaloids. nih.gov Proline-catalyzed asymmetric reactions, for example, have been used to synthesize C-1 substituted tetrahydroisoquinoline natural products with high enantioselectivity. nih.gov These approaches often involve key steps like the Pictet-Spengler reaction, where a β-arylethylamine condenses with an aldehyde or ketone followed by cyclization to form the tetrahydroisoquinoline ring system. clockss.org
Recent advancements have also explored the use of N-heterocyclic carbene (NHC) mediated reactions to construct chiral isoquinolinone adducts with high enantiomeric excess. nih.gov These methods often proceed through key intermediates that allow for the stereocontrolled formation of the desired products.
Chiral Catalyst Development for this compound Syntheses
The design and development of novel chiral catalysts are central to advancing asymmetric synthesis. For this compound synthesis, the focus is on catalysts that can effectively control the stereochemistry of key bond-forming reactions.
Iron catalysts featuring chiral bis-8-aryl-isoquinoline bis-alkylamine ligands have been developed for asymmetric oxidation reactions, such as the enantioselective epoxidation of alkenes. nih.govacs.org The modular nature of the ligand synthesis allows for the fine-tuning of the catalyst's steric and electronic properties to optimize enantioselectivity. nih.govacs.org
Transition metals like rhodium and iridium, complexed with chiral diamine or diphosphine ligands, are highly effective for the asymmetric transfer hydrogenation of dihydroisoquinolines. mdpi.commdpi.com These catalytic systems can achieve high levels of reactivity and enantioselectivity, providing access to a wide range of chiral tetrahydroisoquinoline precursors. mdpi.commdpi.com The development of new ligands, such as those based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone (CAMPY), continues to expand the scope and efficiency of these transformations. mdpi.com
The table below summarizes some of the chiral catalysts and their applications in the synthesis of isoquinoline derivatives.
| Catalyst Type | Ligand/Auxiliary | Reaction Type | Application |
| Iron Complex | Chiral bis-8-aryl-isoquinoline bis-alkylamine | Asymmetric Oxidation | Enantioselective epoxidation |
| Rhodium/Iridium Complex | Chiral Diamines (e.g., CAMPY) | Asymmetric Transfer Hydrogenation | Reduction of dihydroisoquinolines |
| Organocatalyst | Proline | Pictet-Spengler Reaction | Synthesis of C-1 substituted tetrahydroisoquinolines |
| N-Heterocyclic Carbene | Chiral NHCs | Annulation Reactions | Construction of chiral isoquinolinones |
Green Chemistry Principles Applied to the Synthesis of this compound
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org The application of these principles to the synthesis of this compound is crucial for developing sustainable and environmentally friendly manufacturing processes. rsc.org
Solvent-Free and Aqueous Reaction Media in this compound Production
Traditional organic syntheses often rely on volatile and toxic organic solvents. A key aspect of green chemistry is the replacement of these solvents with more environmentally benign alternatives. Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. nih.gov Several synthetic methods for isoquinoline derivatives have been successfully adapted to aqueous media. nih.govbohrium.com For example, four-component reactions in water using nanocatalysts have been reported for the efficient synthesis of pyrimido-isoquinoline derivatives. rsc.org
Solvent-free reaction conditions represent another significant advancement in green synthesis. researchgate.net These reactions, often facilitated by microwave or ultrasound irradiation, can lead to faster reaction times, higher yields, and simplified purification procedures. rsc.org Microwave-assisted synthesis, in particular, has been widely used for the rapid and efficient production of various isoquinoline scaffolds. rsc.org
Sustainable Catalysis for this compound Frameworks
Sustainable catalysis focuses on the use of catalysts that are efficient, recyclable, and derived from abundant and non-toxic materials. In the context of this compound synthesis, this involves moving away from stoichiometric reagents and hazardous catalysts towards more sustainable alternatives.
The use of recyclable catalysts is a cornerstone of green chemistry. For instance, a recyclable homogeneous ruthenium catalyst in polyethylene (B3416737) glycol (PEG-400) has been employed for the synthesis of isoquinolines and isoquinolinones under microwave irradiation. rsc.orgresearchgate.net This system avoids the need for external oxidants and toxic metal salts. rsc.org Similarly, magnetic copper-based metal-organic frameworks (Cu-MOFs) have been used as recyclable catalysts for the synthesis of 1-aminoisoquinolines. rsc.org
Metal-free catalysis offers an even greener alternative by completely avoiding the use of potentially toxic and expensive transition metals. rsc.org For example, a metal-free, microwave-assisted radical cyclization of vinyl isonitriles with alcohols has been developed to produce hydroxyl-containing isoquinolines with high atom economy. rsc.org Furthermore, the use of reusable Lewis acidic ionic liquids as catalysts for radical-cascade reactions provides a sustainable pathway to alkylated isoquinoline-1,3-(2H,4H)-diones. rsc.org
The following table highlights some green chemistry approaches in the synthesis of isoquinoline frameworks.
| Green Chemistry Principle | Methodology | Advantages |
| Alternative Reaction Media | Reactions in water or solvent-free conditions | Reduced use of toxic solvents, simplified workup |
| Energy Efficiency | Microwave or ultrasound irradiation | Faster reaction rates, higher yields |
| Recyclable Catalysts | Ruthenium in PEG-400, Magnetic Cu-MOFs | Catalyst can be recovered and reused, reducing waste |
| Metal-Free Catalysis | Use of organic photocatalysts or ionic liquids | Avoids use of toxic and expensive metals |
Advanced Chemical Reactivity and Mechanistic Transformations of Isoquinoline 8 Carboxamide
Chemical Modifications and Derivatizations at the Carboxamide Moiety
The carboxamide group at the 8-position of the isoquinoline (B145761) ring is a versatile handle for a variety of chemical transformations. These reactions allow for the synthesis of a diverse library of derivatives with tailored properties.
The interconversion between the carboxamide, carboxylic acid, and ester functionalities represents a fundamental set of transformations for isoquinoline-8-carboxamide.
Hydrolysis: The carboxamide group can be hydrolyzed to the corresponding isoquinoline-8-carboxylic acid under acidic or basic conditions. For instance, base-catalyzed hydrolysis using reagents like lithium hydroxide (B78521) can effectively convert amide or ester precursors into the parent carboxylic acid. acs.orggoogle.com This reaction is often a key step in multi-step synthetic sequences.
Amidation: Isoquinoline-8-carboxylic acid, obtained from hydrolysis, serves as a versatile precursor for synthesizing a wide range of secondary and tertiary amides. cymitquimica.com Standard peptide coupling conditions or palladium-catalyzed aminocarbonylation processes can be employed to couple the carboxylic acid with various primary and secondary amines, yielding diverse N-substituted isoquinoline-8-carboxamides. researchgate.netmdpi.com For example, palladium-mediated carbonylation of an 8-bromoquinoline (B100496) followed by trapping with amines like methylamine (B109427) or dimethylamine (B145610) has been used to generate the corresponding amides. acs.org
Esterification: The parent carboxylic acid can be readily converted to its corresponding esters through reactions with alcohols under acidic catalysis (Fischer esterification) or via palladium-mediated carbonylation in the presence of an alcohol. acs.orgcymitquimica.com This allows for the introduction of various alkoxy groups, modulating the steric and electronic properties of the molecule.
Table 1: Summary of Transformations at the Carboxamide Moiety
| Transformation | Starting Material | Reagent(s) / Conditions | Product |
|---|---|---|---|
| Hydrolysis | This compound | LiOH (aq), Heat | Isoquinoline-8-carboxylic acid |
| Amidation | Isoquinoline-8-carboxylic acid | Amine (R-NH₂), Coupling Agent | N-substituted this compound |
| Esterification | Isoquinoline-8-carboxylic acid | Alcohol (R-OH), Acid Catalyst | Isoquinoline-8-carboxylate ester |
Reduction and Oxidation Chemistry of the Carboxamide Group
The carboxamide functional group can undergo both reduction and oxidation, although reactions on the heterocyclic ring are often more facile.
Reduction: The carboxamide group is generally resistant to reduction, but powerful reducing agents like lithium aluminum hydride can reduce it to an 8-(aminomethyl)isoquinoline. Alternatively, selective reduction of the corresponding ester (derived from the carboxamide via hydrolysis and esterification) using reagents such as lithium borohydride (B1222165) can yield the 8-(hydroxymethyl)isoquinoline. acs.org Analogous reductions on the related isoquinoline-6-carboxylic acid have been shown to produce either isoquinoline-6-carboxaldehyde or isoquinoline-6-methanol, depending on the reagents and conditions used.
Oxidation: The oxidation of the carboxamide group itself is not a common transformation. The isoquinoline ring system, particularly the nitrogen atom, is more susceptible to oxidation, typically forming an N-oxide with peroxy acids. uop.edu.pk The benzene (B151609) ring can also be oxidized under harsh conditions. shahucollegelatur.org.in
Table 2: Reduction and Oxidation Reactions
| Reaction Type | Reagent(s) | Potential Product |
|---|---|---|
| Reduction of Carboxamide | Lithium aluminum hydride (LiAlH₄) | 8-(Aminomethyl)isoquinoline |
| Reduction of Ester | Lithium borohydride (LiBH₄) | 8-(Hydroxymethyl)isoquinoline |
| Oxidation of Ring | Peracetic acid | This compound N-oxide |
Electrophilic and Nucleophilic Substitution Reactions on the Isoquinoline Ring System
The reactivity of the isoquinoline core towards substitution is governed by the electronic nature of its two fused rings.
Electrophilic Aromatic Substitution (SEAr): The pyridine (B92270) ring of isoquinoline is deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. Therefore, electrophilic substitution occurs preferentially on the benzene ring, primarily at the C-5 and C-8 positions. shahucollegelatur.org.inarsdcollege.ac.inimperial.ac.uk In this compound, the carboxamide group at C-8 is an electron-withdrawing and deactivating group. For an incoming electrophile, this deactivates the ring and directs substitution to positions meta to itself (C-5 and C-7). The C-5 position is generally the most favored site for electrophilic attack in these systems. shahucollegelatur.org.inimperial.ac.uk
Nucleophilic Aromatic Substitution (SNAr): In contrast to electrophilic substitution, nucleophilic attack occurs on the electron-deficient pyridine ring. The most reactive position for nucleophilic substitution in the isoquinoline system is C-1. uop.edu.pkimperial.ac.ukmlsu.ac.in The presence of the carboxamide group on the benzenoid ring does not significantly alter this preference. Reactions like the Chichibabin amination with sodium amide would be expected to yield the 1-amino-isoquinoline-8-carboxamide. imperial.ac.uk
Table 3: Regioselectivity of Substitution Reactions on this compound
| Reaction Type | Reagent | Predicted Major Product |
|---|---|---|
| Nitration (SEAr) | HNO₃, H₂SO₄ | 5-Nitrothis compound |
| Bromination (SEAr) | Br₂, AlCl₃ | 5-Bromothis compound |
| Amination (SNAr) | NaNH₂, liq. NH₃ | 1-Aminothis compound |
Heterocyclic Ring Expansion, Contraction, and Rearrangement Reactions Involving the this compound Skeleton
While reactions that directly rearrange the this compound skeleton are specialized, the isoquinoline core is a substrate for various skeletal reorganization reactions, which are powerful tools for generating novel heterocyclic frameworks.
Ring Expansion: The Gabriel-Colman rearrangement represents a classic method where a phthalimido ester reacts with a strong base to undergo ring expansion, forming a substituted isoquinoline. wikipedia.org More modern approaches include cascade ring expansion (CRE) reactions, which can transform linear precursors into medium-sized lactams and lactones, demonstrating the principle of expanding heterocyclic systems. nih.govacs.org
Ring Contraction and Rearrangement: Recent advances in "skeletal editing" have shown that quinoline (B57606) and isoquinoline frameworks can be transformed into different heterocyclic systems. For example, quinoline N-oxides can undergo cyclizative sequential rearrangements to yield structurally unique 2-substituted indoline (B122111) derivatives. bioengineer.org Other known transformations for related systems include the Pummerer rearrangement and Wagner-Meerwein rearrangements, which can alter the carbon skeleton under specific catalytic conditions. mdpi.comresearchgate.net These advanced methodologies highlight the potential for converting the this compound skeleton into entirely new molecular architectures.
Metal Coordination Chemistry of this compound Ligands and Complexes
The this compound structure possesses multiple potential coordination sites, making it an interesting ligand for forming metal complexes. The key binding sites are the lone pair on the isoquinoline nitrogen atom (a soft donor) and the carbonyl oxygen of the carboxamide group (a hard donor).
This molecule can act as a bidentate N,O-ligand, forming a stable six-membered chelate ring with a metal ion. The ability of the carboxamidato group to enhance the formation of coordination complexes has been noted for other isoquinoline isomers. cymitquimica.com
Research has explicitly utilized the C-8 position of the isoquinoline ring to modulate the properties of metal catalysts. By introducing bulky groups at this position, a confined metal active site can be generated, deeply buried within a demanding chiral environment. nih.govacs.org This strategy has been successfully applied to create novel iron complexes for asymmetric oxidation reactions, demonstrating that the 8-substituent directly influences the electronic and steric characteristics of the metal center. nih.govacs.org Furthermore, isoquinoline derivatives are widely used to construct metal complexes that function as fluorescent emitters in materials science or as fluorescent sensors for specific metal ions like Zn²⁺ and Cd²⁺. researchgate.netrsc.org
Table 4: Metal Coordination Properties of this compound
| Property | Description | Potential Metal Ions |
|---|---|---|
| Coordination Mode | Bidentate (N,O-chelation) | Fe(II), Cu(II), Co(II), Pt(II), Zn(II) |
| Ligand Function | Modulates steric/electronic properties of metal center | Iron, Manganese |
| Application | Catalysis, Fluorescent Materials, Chemosensors | Transition Metals, Lanthanides |
Structure Activity Relationship Sar and Derivative Exploration of Isoquinoline 8 Carboxamide
Rational Design Principles for Isoquinoline-8-carboxamide Analogues
The rational design of analogues based on the this compound core is guided by a deep understanding of its binding mode within the catalytic domain of its primary target, PARP-1. This scaffold functions as a biomimetic of nicotinamide (B372718), the endogenous substrate of the PARP enzyme. The design principles are centered on optimizing key molecular interactions observed in co-crystal structures.
Nicotinamide Ribose Binding Site Mimicry: The this compound core is designed to occupy the nicotinamide binding pocket of the PARP active site. The isoquinoline (B145761) ring system effectively mimics the nicotinamide ring of the NAD+ substrate, while the C8-carboxamide group replaces the nicotinamide's primary amide.
Hydrogen Bonding Network: The primary carboxamide group at the C8 position is paramount. It forms a bidentate hydrogen bond network with the protein backbone, specifically with the glycine (B1666218) and serine residues (e.g., Gly863 and Ser904 in PARP-1). The amide N-H acts as a hydrogen bond donor to the backbone carbonyl of Gly863, while the amide carbonyl oxygen acts as a hydrogen bond acceptor from the backbone N-H of the same residue. A second hydrogen bond is often formed between the amide N-H and the side-chain hydroxyl of Ser904. This interaction anchors the inhibitor firmly in the active site, and any design strategy must preserve or enhance this network.
Pi-Pi Stacking Interactions: The aromatic isoquinoline ring system engages in a crucial π-π stacking interaction with the side chain of a tyrosine residue (e.g., Tyr907 in PARP-1). This interaction contributes significantly to the binding affinity. Rational design aims to maintain this interaction, and modifications to the ring are carefully considered to avoid disrupting the optimal geometry for stacking.
Exploitation of Adjacent Pockets: While the core scaffold establishes the primary binding interactions, rational design focuses on introducing substituents at specific positions on the isoquinoline ring to engage with nearby sub-pockets. For instance, the region adjacent to the C4 position of the isoquinoline ring points towards a hydrophobic pocket. Introducing lipophilic or aromatic substituents at this position is a key strategy to increase van der Waals contacts and enhance inhibitor potency. Similarly, modifications at the C3 or C5 positions are explored to probe for additional interactions and modulate properties like solubility and selectivity.
Systematic Chemical Modifications and Their Effects on Biological Interaction Profiles
Systematic modification of the this compound scaffold has provided a detailed map of its SAR, primarily concerning PARP-1 and PARP-2 inhibition. Modifications are typically explored at three key regions: the carboxamide moiety, the C4 position, and other positions on the isoquinoline ring system.
Modifications of the Carboxamide Moiety: The primary carboxamide group at the C8 position is considered inviolable for high-potency inhibition.
N-Alkylation: Introducing even small alkyl groups (e.g., methyl) onto the amide nitrogen (forming a secondary amide) drastically reduces or abolishes PARP inhibitory activity. This is because N-substitution disrupts the critical hydrogen bond donor capability required to interact with the protein backbone (Gly and Ser residues).
Replacement with Other Functional Groups: Replacing the carboxamide with bioisosteres such as esters, ketones, or nitriles results in a profound loss of potency. These groups cannot replicate the specific bidentate hydrogen bond donor/acceptor pattern of the primary amide, confirming its essential role as a pharmacophore element.
Modifications at the C4 Position: The C4 position has been identified as the most fruitful site for modification to enhance potency.
Introduction of Hydrophobic/Aromatic Groups: Substituting the C4 hydrogen with various groups has been extensively studied. Introducing small alkyl groups has a modest effect, but the introduction of larger hydrophobic or aromatic groups, such as phenyl, substituted phenyl, or other heterocyclic rings, leads to a dramatic increase in inhibitory activity. This is attributed to favorable interactions within a hydrophobic pocket adjacent to the C4 position.
Effect of Phenyl Ring Substitution: For analogues bearing a 4-phenyl group, further substitution on this distal phenyl ring can fine-tune activity. For example, electron-withdrawing groups like fluorine or trifluoromethyl can enhance potency, potentially by influencing the electronic properties or conformation of the phenyl ring.
Modifications at Other Ring Positions (C3, C5):
C5-Substitution: Introducing small substituents like amino or hydroxyl groups at the C5 position can be tolerated and is sometimes used to improve physicochemical properties like aqueous solubility without significantly compromising inhibitory potency. For example, 5-aminothis compound maintains good activity.
C3-Substitution: The C3 position is more sensitive to substitution. Introducing bulky groups at C3 often leads to a decrease in activity, likely due to steric clashes with the protein. Small substituents may be tolerated.
The table below summarizes the SAR findings for representative this compound derivatives against PARP-1.
| Compound | Modification from this compound | Effect on PARP-1 Inhibition (IC₅₀) | Key SAR Insight |
|---|---|---|---|
| This compound | Parent Scaffold | ~30 µM | Baseline activity; serves as a weak but effective pharmacophore. |
| N-Methylthis compound | Methylation of the amide nitrogen | > 1000 µM (Inactive) | Demonstrates the critical role of the primary amide N-H as a hydrogen bond donor. |
| 5-Aminothis compound | Amino group at C5 | ~300 nM | C5 position tolerates small polar groups, which can improve solubility while retaining good potency. |
| 4-Methylthis compound | Methyl group at C4 | ~5 µM | Small hydrophobic group at C4 provides a modest increase in potency. |
| 4-Phenylthis compound | Phenyl group at C4 | ~30 nM | Large aromatic group at C4 dramatically increases potency by accessing a hydrophobic pocket. |
| 4-(4-Fluorophenyl)this compound | 4-Fluorophenyl group at C4 | ~15 nM | Electron-withdrawing substituents on the distal phenyl ring can further enhance binding affinity. |
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Studies of this compound Derivatives
To move beyond qualitative SAR and develop predictive models, Quantitative Structure-Activity Relationship (QSAR) studies have been applied to series of this compound derivatives. These computational methods establish a mathematical correlation between the chemical structures of the compounds and their biological activities (e.g., PARP-1 inhibitory potency, expressed as pIC₅₀).
A common approach involves 3D-QSAR methodologies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). In these studies, a set of structurally related analogues with known biological activities is aligned based on a common core (the this compound scaffold).
Methodology:
Dataset Selection: A training set of diverse this compound derivatives with experimentally determined IC₅₀ values is compiled.
Molecular Modeling and Alignment: 3D structures of all compounds are generated and aligned in space. The alignment is typically based on the rigid this compound core to ensure that equivalent atoms overlap.
Field Calculation: The aligned molecules are placed in a 3D grid. For each compound, steric and electrostatic fields (CoMFA) are calculated at each grid point. CoMSIA extends this by calculating additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.
Model Generation: Statistical methods, such as Partial Least Squares (PLS) regression, are used to build a mathematical equation that correlates the variations in the field values (the independent variables) with the variations in biological activity (the dependent variable).
Key Findings from QSAR Studies: QSAR models for this compound PARP inhibitors typically generate contour maps that visualize the regions where certain properties are favorable or unfavorable for activity.
Steric Fields (CoMFA/CoMSIA): These models consistently highlight a region near the C4 position where bulky, sterically favorable groups enhance activity. This finding quantitatively supports the SAR observation that large aromatic substituents at C4 are beneficial. Conversely, the models often show sterically unfavorable regions around the C3 position and the amide nitrogen, indicating that bulky groups in these areas would lead to a loss of potency.
Electrostatic Fields (CoMFA/CoMSIA): Contour maps reveal that strong negative electrostatic potential (i.e., electron-rich regions) is highly favorable around the carbonyl oxygen of the C8-carboxamide, confirming its role as a hydrogen bond acceptor. Positive electrostatic potential is favored near the amide N-H, consistent with its function as a hydrogen bond donor.
Predictive Power: Robust QSAR models exhibit high internal consistency (cross-validated q²) and external predictive power (r²_pred) for a test set of compounds not used in model generation. These validated models can then be used to predict the pIC₅₀ values of novel, yet-to-be-synthesized this compound derivatives, allowing researchers to prioritize the synthesis of the most promising candidates and avoid unpromising ones.
High-Throughput Synthesis and Screening Methodologies for this compound Libraries
The efficient exploration of the vast chemical space around the this compound scaffold necessitates high-throughput methodologies for both synthesis and biological evaluation. These approaches enable the rapid generation and testing of large libraries of compounds to accelerate the discovery of lead candidates.
High-Throughput Synthesis: Parallel synthesis is the primary strategy for creating libraries of this compound analogues. This involves using a common starting material and reacting it with a diverse set of building blocks in a spatially separated array (e.g., a 96-well plate format).
A typical synthetic route for a C4-substituted library would be:
Scaffold Preparation: A key intermediate, such as 4-bromo-isoquinoline-8-carboxylic acid, is prepared in bulk.
Diversity Introduction at C4: The 4-bromo intermediate is subjected to a parallel Suzuki or Stille coupling reaction. Each well of a reaction plate contains the common intermediate and a different boronic acid (or stannane) building block, leading to a library of diverse 4-substituted isoquinoline-8-carboxylic acids.
Amide Formation: In the final step, the library of carboxylic acids is coupled with ammonia (B1221849) (or an ammonia equivalent) in a parallel fashion using a reliable amide coupling reagent (e.g., HATU, HBTU). This step converts the carboxylic acids into the final primary carboxamides.
This modular, multi-well approach allows for the synthesis of hundreds of distinct analogues in a short period with minimal purification effort required before screening.
High-Throughput Screening (HTS): Once a library is synthesized, HTS assays are employed to rapidly assess the biological activity of each compound. For PARP inhibitors, several HTS-compatible assay formats are available:
Histone-Coating ELISA-Based Assay: Microtiter plates are coated with histones (a protein substrate for PARP). The PARP-1 enzyme, NAD+, and activated DNA are added to the wells in the presence of the test compounds from the library. The enzymatic reaction results in the poly(ADP-ribosyl)ation of the coated histones. The amount of poly(ADP-ribose) (PAR) polymer formed is quantified using an anti-PAR antibody conjugated to an enzyme like horseradish peroxidase (HRP), which generates a colorimetric or chemiluminescent signal. Potent inhibitors will prevent PAR formation, resulting in a low signal.
Fluorescence-Based Assay: Some assays use a fluorescently labeled NAD+ analogue. When PARP is active, the fluorescent label is incorporated into the PAR polymer, leading to a change in fluorescence polarization. Inhibitors prevent this incorporation, so no change in polarization is observed. This method is homogeneous (no washing steps) and well-suited for automation.
These HTS methods allow for the screening of thousands of compounds per day, enabling the efficient identification of "hits" from the synthesized libraries. The most potent hits are then selected for more detailed follow-up studies, including IC₅₀ determination and further optimization.
Mechanistic Investigations of Isoquinoline 8 Carboxamide in Preclinical and in Vitro Biological Systems
Molecular Interaction Mechanisms with Identified Biological Targets
The biological activity of isoquinoline-8-carboxamide derivatives is rooted in their ability to interact with specific macromolecules, including proteins and nucleic acids. These interactions can lead to the modulation of biological pathways critical in disease progression.
The interaction between a ligand and its protein target is a dynamic process governed by both thermodynamic and kinetic parameters, which ultimately determine the biological efficacy of the compound. sonar.chfrontiersin.orgrsc.org For isoquinoline (B145761) carboxamides, these interactions have been characterized primarily through enzyme inhibition and receptor binding assays.
Several derivatives have demonstrated potent and selective inhibition of protein kinases and other enzymes. For instance, a tetrahydroisoquinoline-7-carboxamide derivative, 7ae , was identified as a highly selective and potent inhibitor of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase. acs.org It exhibited a strong binding affinity (Kd) of 2.2 nM and potently inhibited the kinase function with an IC₅₀ value of 6.6 nM. acs.org Further profiling revealed its high specificity, as it was significantly less potent against a panel of 403 other non-mutated kinases. acs.org
In the context of G-protein coupled receptors, derivatives of tetrahydroisoquinoline-3-carboxamide have been explored as opioid receptor modulators. acs.org The analogue JDTic and its derivatives show varied affinities for kappa (κ), mu (μ), and delta (δ) opioid receptors. For example, replacing the hydroxyl group of JDTic with an amino group (compound 8 ) resulted in a compound with a high affinity for the κ-receptor (Ke = 0.25 nM) and 42-fold selectivity over the μ-receptor (Ke = 10.6 nM). acs.org
Other isoquinoline derivatives have been identified as potent inhibitors of apoptosis proteins (IAPs). nih.gov The compounds B01002 and C26001 displayed significant antiproliferative activity against SKOV3 ovarian cancer cells, with IC₅₀ values of 7.65 µg/mL and 11.68 µg/mL, respectively, by targeting IAPs. nih.gov
| Compound/Derivative | Target | Binding/Inhibition Data | Reference |
| 7ae (Tetrahydroisoquinoline-7-carboxamide derivative) | DDR1 | Kd = 2.2 nM; IC₅₀ = 6.6 nM | acs.org |
| Compound 8 (Tetrahydroisoquinoline-3-carboxamide analog) | κ-opioid receptor | Ke = 0.25 nM | acs.org |
| μ-opioid receptor | Ke = 10.6 nM | acs.org | |
| B01002 (Isoquinoline derivative) | IAPs (in SKOV3 cells) | IC₅₀ = 7.65 µg/mL | nih.gov |
| C26001 (Isoquinoline derivative) | IAPs (in SKOV3 cells) | IC₅₀ = 11.68 µg/mL | nih.gov |
| STO-609 (Benzimidazo-isoquinoline derivative) | Aryl Hydrocarbon Receptor (AhR) | Physical interaction with ligand-binding domain | nih.gov |
This table presents a selection of isoquinoline carboxamide derivatives and their reported interactions with protein targets. Data includes dissociation constants (Kd), equilibrium dissociation constants (Ke), and half-maximal inhibitory concentrations (IC₅₀).
Beyond protein targets, isoquinoline-based compounds are known to interact with nucleic acids. nih.gov Small molecules can bind to DNA and RNA through several modes, including intercalation between base pairs, binding within the minor or major grooves, and electrostatic interactions with the phosphate (B84403) backbone. beilstein-journals.orgresearchgate.net
Studies on isoquinoline alkaloids have revealed diverse interaction mechanisms with DNA. nih.gov The primary modes observed are electrostatic attraction and intercalation. nih.gov Intercalation involves the insertion of a planar aromatic ring system, characteristic of the isoquinoline scaffold, between the base pairs of the DNA double helix. researchgate.netresearchgate.net This mode of binding typically causes structural distortions, such as the unwinding and lengthening of the DNA helix, which can interfere with critical cellular processes like DNA replication and transcription. researchgate.netresearchgate.net Spectroscopic analyses, such as a bathochromic (red) shift in the compound's absorption spectrum upon binding to DNA, are characteristic signs of an intercalative binding mode. researchgate.net
Furthermore, certain isoquinoline alkaloids have been shown to preferentially bind and stabilize specific DNA structures, such as triplex DNA. nih.gov This suggests that derivatives like this compound could possess sequence or structure-specific DNA binding properties, a feature that is of significant interest in the development of targeted therapies. nih.gov
The binding of this compound derivatives to their molecular targets initiates a cascade of downstream events, leading to the modulation of specific cellular signaling pathways. In vitro studies have been instrumental in elucidating these effects.
One notable example is the compound PK11195 , an isoquinoline carboxamide ligand, which enhances apoptotic cell death. nih.gov Its mechanism involves the modulation of intracellular calcium (Ca²⁺) signaling; it increases Ca²⁺ release from the endoplasmic reticulum and promotes capacitative Ca²⁺ entry. nih.gov These actions are thought to exert an inhibitory effect on the anti-apoptotic protein Bcl-2. nih.gov Additionally, PK11195 has been shown to activate the p38 MAPK signaling pathway. nih.gov
Another complex isoquinoline derivative, STO-609 , originally developed as a CaMKK inhibitor, was surprisingly found to act as a ligand for the Aryl Hydrocarbon Receptor (AhR). nih.gov This interaction leads to the full activation of the AhR pathway, causing the receptor's translocation to the nucleus and the subsequent up-regulation of its target genes, such as CYP1A1, in both MCF-7 cells and human macrophages. nih.gov
In cancer cell lines, isoquinoline derivatives B01002 and C26001 were found to induce apoptosis by downregulating Inhibitor of Apoptosis Proteins (IAPs), including XIAP, cIAP-1, and survivin. nih.gov This downregulation leads to the activation of the executioner caspase, caspase-3, and subsequent cleavage of its substrates like PARP, culminating in programmed cell death. nih.gov
| Compound/Derivative | Cellular Pathway Modulated | Observed In Vitro Effect | Reference |
| PK11195 | Intracellular Ca²⁺ Signaling; p38 MAPK | Increased Ca²⁺ flux; promotion of apoptosis | nih.gov |
| STO-609 | Aryl Hydrocarbon Receptor (AhR) Pathway | Activation of AhR, nuclear translocation, and target gene (CYP1A1) induction | nih.gov |
| B01002 & C26001 | IAP/Caspase Apoptosis Pathway | Downregulation of XIAP, cIAP-1, survivin; activation of caspase-3 and PARP | nih.gov |
| 7ae | DDR1 Kinase Pathway | Potent inhibition of DDR1 kinase function | acs.org |
This table summarizes the in vitro modulation of key cellular pathways by specific isoquinoline carboxamide derivatives and the resulting biological outcomes.
Structural Biology Approaches to Elucidate this compound-Target Complexes (e.g., X-ray crystallography, NMR)
Structural biology techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for understanding, at an atomic level, how a ligand binds to its target. rsc.org This information is invaluable for structure-based drug design, enabling the optimization of lead compounds. rsc.org
Solution NMR spectroscopy has been successfully employed to determine the high-resolution structure of a ligand-protein complex involving an isoquinoline carboxamide. mdpi.com Specifically, the structure of the mitochondrial translocator protein (mTSPO), a transmembrane protein, was solved in a complex with the high-affinity ligand PK11195 . mdpi.com These studies are challenging due to the nature of membrane proteins, but the resulting structure revealed the precise ligand-binding site and provided key insights into the molecular mechanism of action. mdpi.com
X-ray crystallography has also been used to confirm the structures of the core scaffolds of related quinolone-carboxamide derivatives. nih.gov Such crystallographic data provides definitive proof of the molecule's three-dimensional conformation, which is essential for computational modeling and docking studies that predict binding affinity and orientation within a target's active site. nih.govresearchgate.net
Preclinical Pharmacological Profiling and Mechanistic Elucidation of Action
Preclinical studies, including both in vitro and in vivo models, are essential for profiling the pharmacological effects of a compound and further elucidating its mechanism of action.
The antitumor effects of isoquinoline derivatives have been evaluated in vivo using xenograft mouse models. nih.gov The compounds B01002 and C26001 demonstrated significant tumor growth inhibition (TGI) of 99.53% and 84.23%, respectively, in a model of ovarian cancer. nih.gov Analysis of the resected tumors provided in vivo validation of the proposed mechanism of action. Immunohistochemical staining showed a significant reduction in the proliferation marker Ki-67, while TUNEL assays confirmed a marked increase in apoptotic cells in the tumors treated with the compounds. nih.gov Furthermore, Western blot analysis of tumor lysates confirmed the downregulation of IAP proteins (XIAP, cIAP-1, survivin) and the activation of caspase-3 and PARP at the protein level, consistent with the in vitro findings. nih.gov This comprehensive preclinical profiling demonstrates a clear link between the molecular mechanism and the in vivo antitumor efficacy of these isoquinoline derivatives. nih.gov
Diversified Research Applications of Isoquinoline 8 Carboxamide
Catalysis and Organocatalysis Employing Isoquinoline-8-carboxamide Scaffolds
The unique electronic and steric properties of the isoquinoline (B145761) framework make it a privileged structure in the design of catalysts and ligands. The 8-carboxamide functional group, in particular, can participate in hydrogen bonding and act as a directing group, influencing the stereochemical outcome of reactions.
The isoquinoline core is integral to the development of chiral ligands and organocatalysts for asymmetric synthesis. nih.gov A notable application involving a derivative of the this compound scaffold is in the atroposelective Pictet-Spengler reaction. This reaction has been utilized to prepare axially chiral 8-aryltetrahydroisoquinolines from aminobiaryl scaffolds and paraformaldehyde. beilstein-journals.org In these reactions, a chiral phosphoric acid (CPA) catalyst is employed in a dynamic kinetic resolution process. beilstein-journals.org Research has indicated that for many substrates, this method yields excellent enantioselectivities and moderate to excellent product yields. beilstein-journals.org However, the reaction's tolerance can be limited by substitutions on the amide group, likely due to its crucial role in hydrogen bonding with the organocatalyst. beilstein-journals.org
The broader class of isoquinoline-based structures has been successfully used in various other organocatalytic reactions. For instance, N-Heterocyclic Carbenes (NHCs) have been used to mediate the synthesis of chiral isoquinolinone adducts. nih.gov In one strategy, an aryl aldehyde is treated with an NHC catalyst to generate an o-quinodimethane intermediate, which then undergoes a Mannich addition with a cyclic imine to deliver isoquinoline scaffolds with high enantiomeric excess. nih.gov
Table 1: Atroposelective Pictet-Spengler Reaction of Aminobiaryl Scaffolds beilstein-journals.org
| Substrate Type | Catalyst | Yield | Enantiomeric Excess (ee) |
|---|---|---|---|
| N-aryl aminobiaryl | Chiral Phosphoric Acid (CPA) | Moderate to Excellent | Excellent |
While direct reports on this compound as a primary linker in Metal-Organic Frameworks (MOFs) are limited, the foundational isoquinoline and its derivatives are well-explored components in the construction of coordination polymers and MOFs. These structures demonstrate the potential of the this compound scaffold as a versatile building block for creating porous, crystalline materials.
For example, derivatives such as 2-styryl-8-hydroxy-quinoline (2S-8HQ) have been utilized as versatile ligands to create multinuclear metal complexes and coordination polymers. acs.org Similarly, 8-hydroxyquinoline (B1678124) (HQ) itself has been encapsulated into MOF nanosystems, followed by post-synthetic modification with Eu³⁺ ions to create functional luminescent materials. acs.org Research has also shown the synthesis of a thermally stable microporous MOF using the isomeric quinoline-5-carboxylic acid for the selective separation of methane. researchgate.net Another study detailed the solvothermal reaction of Cd(II) ions with trimesic acid in the presence of isoquinoline to produce a new photoluminescent 3D coordination polymer. researchgate.net These examples highlight the suitability of the 8-substituted isoquinoline core in forming stable, extended networks through coordination with metal centers. The carboxamide group in this compound offers an additional coordination and hydrogen-bonding site, suggesting its potential for creating novel MOFs with tailored properties for applications in gas storage, separation, and catalysis. rsc.orgacs.org
Table 2: Examples of Isoquinoline Derivatives in MOFs and Coordination Polymers
| Compound/Ligand | Metal Ion | Material Type | Key Feature/Application | Reference |
|---|---|---|---|---|
| Isoquinoline | Cd(II) | 3D Coordination Polymer | Photoluminescent | researchgate.net |
| 8-Hydroxyquinoline (HQ) | Eu(III) | MOF Nanosystem | Tunable emissions, anticounterfeiting | acs.org |
| 2-Styryl-8-hydroxy-quinoline (2S-8HQ) | Various | Coordination Polymers, MOFs | Versatile ligand for supramolecular architectures | acs.org |
Supramolecular Chemistry and Self-Assembly Phenomena of this compound Derivatives
The isoquinoline moiety is a powerful directing group in supramolecular chemistry, capable of guiding the formation of complex architectures through metal coordination, hydrogen bonding, and π–π stacking interactions. Derivatives featuring donor moieties at the 8-position have been shown to participate in sophisticated self-assembly processes.
Research has demonstrated that ligands possessing 8-isoquinoline donor groups can self-assemble with palladium(II) ions to form metallo-supramolecular helicates. rsc.orgrsc.org The geometry of the 8-isoquinoline donor enforces a significant twist in the ligands to bridge the metal centers, and the resulting helical structure is further stabilized by π–π interactions. rsc.orgrsc.org
Beyond metal coordination, hydrogen bonding plays a crucial role in the self-assembly of isoquinoline derivatives. New self-assembled discotic liquid crystals that exhibit columnar mesophases at room temperature have been constructed through intermolecular hydrogen bonding between isoquinoline derivatives and core molecules like 1,3,5-trihydroxybenzene. bohrium.com The ability of the isoquinoline nitrogen to act as a hydrogen bond acceptor is also evident in the formation of cocrystals with carboxylic acids. ias.ac.in Furthermore, the supramolecular structures of chromium(III) complexes with 2-substituted 8-hydroxyquinoline ligands are defined by a network of noncovalent interactions, including π–π stacking and various hydrogen bonds, which dictate the assembly into 3D architectures. mdpi.com The substituent on the quinoline (B57606) ring can significantly influence these interactions and the resulting supramolecular features. acs.org
Material Science Applications of this compound-Derived Structures
The incorporation of the this compound moiety into larger molecular or polymeric systems is a promising strategy for developing new functional materials. The inherent properties of the N-heterocyclic core, such as thermal stability, charge-transport capabilities, and luminescence, can be harnessed for a range of material science applications. openmedicinalchemistryjournal.com
The isoquinoline scaffold is a valuable component in the design of functional organic materials. openmedicinalchemistryjournal.com A key application is in the field of liquid crystals, where isoquinoline derivatives have been used to construct self-assembled discotic liquid crystals with columnar stacking structures. bohrium.com These materials are of interest for their potential use in molecular electronics and optoelectronics. bohrium.com
In polymer chemistry, nitrogen-containing heterocycles are incorporated into polymer backbones to create materials with specific functions, including conjugated polymers that can act as semiconductors, organic conductors, and components in photovoltaic cells. openmedicinalchemistryjournal.com The rigid and planar nature of the isoquinoline ring system, combined with the functional handle provided by the 8-carboxamide group, makes it an attractive monomer for the synthesis of high-performance polymers. idu.ac.id Such polymers could exhibit enhanced thermal stability and specific electronic properties conferred by the heterocyclic unit. The carboxamide group can also facilitate intermolecular hydrogen bonding, potentially leading to polymers with ordered structures and improved mechanical properties. royalsocietypublishing.org
The π-conjugated system of isoquinoline makes it an excellent fluorophore, and its derivatives are widely explored for applications in optoelectronics and sensing. rsc.orgmdpi.com Derivatives with substitutions at the 8-position have been shown to be particularly effective in creating highly luminescent materials.
A significant breakthrough is the use of 8-hydroxyquinoline as an ancillary ligand in heteroleptic iridium(III) complexes. researchgate.net One such complex, utilizing 1-(benzo[b]-thiophen-2-yl)-isoquinoline as the main ligand, exhibits desirable near-infrared (NIR) phosphorescence with a high quantum yield of up to 16%. researchgate.net Phosphorescent organic light-emitting devices (OLEDs) fabricated using these complexes demonstrated remarkable external quantum efficiencies, highlighting their potential for next-generation displays and lighting. researchgate.net
Furthermore, MOF nanosystems incorporating 8-hydroxyquinoline and lanthanide ions like Eu³⁺ have been developed, which exhibit tunable multicolor emissions. acs.org By controlling the components, the emission can be adjusted to produce white light, with potential applications in solid-state lighting and anticounterfeiting technologies. acs.org The coordination of isoquinoline within a cadmium-based coordination polymer has also been shown to result in strong blue emission in the solid state. researchgate.net These findings underscore the utility of the 8-substituted isoquinoline scaffold in designing advanced materials with tailored photophysical properties for a variety of optoelectronic applications. mdpi.com
Table 3: Photophysical Properties of Isoquinoline-Based Systems
| Complex/System | Emission Wavelength (λem) | Quantum Yield (Φem) | Application | Reference |
|---|---|---|---|---|
| [Ir(iqbt)₂(8-q)] | 687 nm (shoulder at 756 nm) | 0.16 | NIR-OLEDs | researchgate.net |
| [Ir(dbpq)₂(8-q)] | 786 nm | 0.05 | NIR-OLEDs | researchgate.net |
| Cd(II)/Trimesic Acid/Isoquinoline CP | 430 nm (solid-state) | Not specified | Luminescent Material | researchgate.net |
Development of Analytical Sensors and Probes Incorporating this compound
The unique photophysical properties and versatile coordination chemistry of the isoquinoline scaffold have positioned it as a valuable component in the design of advanced analytical sensors. mdpi.com Specifically, the incorporation of a carboxamide group at the 8-position of the isoquinoline ring system creates a powerful chelating and signaling moiety. This has led to the development of sophisticated fluorescent probes, particularly for the detection of biologically and environmentally significant metal ions. mdpi.com The design of these sensors often leverages fundamental photophysical principles such as Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT) to generate a detectable signal upon analyte binding. nih.govnih.gov
The 8-carboxamidoquinoline structure serves as an excellent platform for fluorescent chemosensors for several reasons. The introduction of the carboxamide group can enhance water solubility and cell membrane permeability, which is crucial for biological applications. mdpi.com Furthermore, the amide group, in conjunction with the quinoline nitrogen, creates a specific binding site that can be tailored to selectively coordinate with target analytes, most notably zinc ions (Zn²⁺). mdpi.comresearchgate.net
The sensing mechanism in these probes is typically based on the modulation of the fluorophore's emission intensity. In the absence of the target ion, the probe might exhibit low or no fluorescence due to a quenching process like PET. nih.gov Upon binding the ion, this quenching pathway is inhibited, leading to a significant enhancement in fluorescence, often referred to as a "turn-on" response. nih.gov In other designs, ion binding alters the electronic distribution within the molecule, enhancing an ICT process and resulting in a fluorescence increase or a spectral shift. nih.gov
Detailed research into derivatives of 8-amidoquinoline has demonstrated their potential as functional receptors for zinc ions, highlighting their fast reactivity and good selectivity. mdpi.com Studies have explored how different molecular designs, such as linking the 8-carboxamidoquinoline unit to other receptor groups like dipicolylamine (DPA), can fine-tune the sensor's binding affinity and specificity. mdpi.com For instance, researchers have shown that even similar receptor designs can lead to different coordination geometries with Zn²⁺, influencing the sensor's response. mdpi.com The binding typically involves the quinoline nitrogen, the amide group's oxygen or nitrogen atom, and nitrogen atoms from the linked DPA moiety. mdpi.com This multi-point coordination is key to the high selectivity for Zn²⁺.
The table below summarizes the key components and sensing principles of analytical probes based on the 8-carboxamidoquinoline scaffold.
| Probe Component/System | Target Analyte | Sensing Principle | Key Characteristics |
| 8-Carboxamidoquinoline with Dipicolylamine (DPA) | Zn²⁺ | Modulation of PET/ICT | Fast reactivity, good selectivity, and biocompatibility. mdpi.com |
| General 8-Amidoquinoline Derivatives | Zn²⁺ | Fluorescence Enhancement | Amide group improves water solubility and binding tendency. mdpi.com |
| Generic "Fluorophore-Spacer-Receptor" Format | Various Ions | Photoinduced Electron Transfer (PET) | The receptor quenches the fluorophore's emission until the analyte binds, inhibiting PET and "turning on" fluorescence. nih.gov |
| Donor-π-Acceptor Systems | Various Ions | Intramolecular Charge Transfer (ICT) | Analyte binding alters the electron-donating/withdrawing properties, enhancing ICT and changing fluorescence intensity or wavelength. nih.govnih.gov |
The effectiveness of these sensors is underpinned by precise changes at the molecular level upon analyte binding. For example, in some 8-carboxamidoquinoline-based sensors, the coordination with a Zn²⁺ ion causes the deprotonation of the carboxamide group. This event breaks an existing intramolecular hydrogen bond, which in turn inhibits an electron-transfer process that was quenching the fluorescence of the quinoline fluorophore, thereby activating the signal. mdpi.com
The table below details specific research findings on fluorescent probes incorporating the 8-carboxamidoquinoline moiety for zinc ion detection.
| Probe Design | Analyte | Observed Mechanism | Research Finding |
| 8-Carboxamidoquinoline-DPA Conjugates (e.g., QP, NA, QA) | Zn²⁺ | Chelation-induced fluorescence change | Proved that the amide group enhances the binding tendency for Zn(II), improving sensor selectivity and efficiency. mdpi.com |
| General 8-Carboxamidoquinoline Derivatives | Zn²⁺ | Inhibition of fluorescence quenching | The carboxamide group deprotonates upon Zn²⁺ binding, breaking an intramolecular hydrogen bond and inhibiting an electron-transfer process, which modulates the fluorescence of the quinoline. mdpi.com |
These findings underscore the critical role of the this compound structure in the rational design of selective and sensitive chemical sensors.
Advanced Analytical and Spectroscopic Characterization Methods for Isoquinoline 8 Carboxamide Research
High-Resolution Mass Spectrometry for Comprehensive Structural Elucidation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of isoquinoline-8-carboxamide and its analogues. By providing exact mass measurements with high accuracy (typically within 5 ppm), HRMS allows for the determination of elemental compositions, which is a critical step in confirming the identity of a newly synthesized compound.
Research involving derivatives of this compound frequently utilizes HRMS to validate the outcome of synthetic steps. For instance, in the synthesis of novel fluorescent probes based on the this compound scaffold, HRMS analysis was conducted using an AccuTOF LC-plus mass spectrometer equipped with a Direct Analysis in Real Time (DART) ion source. This technique allows for the rapid analysis of samples with minimal preparation. The confirmation of the desired product is achieved by comparing the experimentally observed mass-to-charge ratio (m/z) with the theoretically calculated value for the protonated molecule [M+H]⁺.
The precision of HRMS is exemplified in the characterization of various heterocyclic compounds, where exact mass measurements are performed on instruments like a FINNIGAN FTMS NEWSTAR T70 mass spectrometer. A compound is considered consistent with its proposed chemical formula if the exact mass measurement is within a relative mass error of 5.0 ppm of the exact monoisotopic mass.
Table 1: Representative High-Resolution Mass Spectrometry Data for an this compound Derivative
This table is interactive and allows for sorting.
| Compound | Ionization Mode | Calculated m/z [M+H]⁺ | Observed m/z [M+H]⁺ |
|---|
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound derivatives in solution. One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides detailed information about the chemical environment of individual atoms, while two-dimensional (2D) NMR experiments can reveal through-bond and through-space correlations, aiding in the complete assignment of complex structures.
In the characterization of substituted dihydroisoquinolines, ¹H and ¹³C NMR spectra are routinely recorded on spectrometers operating at frequencies such as 300 MHz and 75 MHz, respectively. The chemical shifts (δ), reported in parts per million (ppm), and coupling constants (J), in Hertz (Hz), provide insights into the connectivity of atoms and the stereochemistry of the molecule.
While 1D NMR is widely reported for derivatives, advanced techniques like Saturation Transfer Difference (STD) NMR, which is used to study ligand-protein interactions by identifying which protons of a small molecule are in close proximity to a protein, have not been specifically detailed in the available research literature for this compound itself. Similarly, detailed 2D NMR studies (e.g., COSY, HSQC, HMBC) for the parent compound are not extensively published, though they are standard tools in the structural elucidation of its more complex derivatives.
Table 2: Representative ¹H and ¹³C NMR Data for an this compound Derivative
This table is interactive and allows for sorting.
| Nucleus | Chemical Shift (δ, ppm) and Multiplicity |
|---|---|
| ¹H NMR | 7.41 (d, J = 6.3 Hz, 1H), 7.33−7.21 (m, 4H), 6.91 (s, 1H), 6.82 (s, 1H), 6.55 (s, 1H), 6.42 (s, 1H), 5.11 (s, 1H), 4.31 (d, J = 6.9 Hz, 2H), 3.92 (s, 6H), 3.84 (s, 3H), 2.22 (t, J = 2.4 Hz, 1H), 1.25 (s, 9H) |
| ¹³C NMR | 168.1, 167.7, 153.5, 138.4, 129.5, 106.6, 79.2, 72.6, 61.6, 60.9, 56.2, 52.0, 42.1, 35.1, 28.6 |
X-ray Crystallography for Solid-State Structural Analysis of this compound
X-ray crystallography provides the definitive, three-dimensional atomic arrangement of a molecule in the solid state. This technique is crucial for determining the precise bond lengths, bond angles, and conformation of this compound and its derivatives, offering an unambiguous structural proof.
For novel synthesized compounds, single-crystal X-ray diffraction studies are performed to confirm their structure and stereochemistry. Data for such studies are often collected on diffractometers like the Bruker Smart APEX II CCD, using molybdenum Kα radiation (λ = 0.71073 Å). The resulting crystallographic data, including unit cell dimensions, space group, and atomic coordinates, are typically deposited in crystallographic databases for public access. The absolute configuration of chiral compounds can also be determined using this method. google.com
The analysis of crystal structures provides valuable insights into intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal lattice. This information is vital for understanding the physical properties of the compound and for designing new materials.
Table 3: Representative Crystallographic Data for an this compound Derivative
This table is interactive and allows for sorting.
| Parameter | Value |
|---|---|
| Empirical formula | C₂₄H₂₅N₃O₅ |
| Formula weight | 435.47 |
| Temperature | 100(2) K |
| Crystal system | Monoclinic |
| Space group | P2₁/n |
| Unit cell dimensions | a = 11.234(5) Å, b = 12.543(5) Å, c = 15.987(5) Å, β = 101.549(5)° |
| Volume | 2209.0(14) ų |
| Z | 4 |
Advanced Spectrophotometric and Fluorometric Techniques
Spectrophotometric and fluorometric methods are widely used to study the electronic properties of this compound and its derivatives. These techniques provide information on how the molecules interact with light and are particularly important in the development of fluorescent probes and other functional materials.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For derivatives of this compound, IR spectra, often recorded on an FT-IR spectrometer, show characteristic absorption bands corresponding to N-H, C=O, and C-N stretching vibrations, confirming the presence of the amide group.
Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light. This technique is highly sensitive and is used to study the photophysical properties of fluorescent this compound derivatives. Key parameters determined from fluorescence studies include the excitation and emission maxima (λ_exc and λ_em) and the fluorescence quantum yield (Φ_fl), which is a measure of the efficiency of the fluorescence process. For example, a library of fluorescent dihydroisoquinoline derivatives has been synthesized and their quantum yields determined, showing the influence of molecular structure on emission properties. unam.mx While UV-Vis spectroscopy is a standard technique for determining absorption characteristics, and Raman spectroscopy can provide complementary vibrational information, specific data for the parent this compound are not extensively detailed in the surveyed literature.
Table 4: Fluorescence Properties of a Representative this compound Derivative
This table is interactive and allows for sorting.
| Compound Derivative | Excitation Wavelength (λ_exc, nm) | Emission Wavelength (λ_em, nm) | Fluorescence Quantum Yield (Φ_fl) |
|---|
Chromatographic and Electrophoretic Techniques for Purity, Separation, and Metabolite Analysis
Chromatographic techniques are essential for the purification, separation, and analysis of this compound and related compounds. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (HPLC-MS) is a powerful combination for assessing purity and identifying compounds in complex mixtures.
In various research contexts, HPLC-MS is the method of choice for monitoring reaction progress and characterizing final products. Analyses are often performed using reverse-phase columns (e.g., C18) with gradient elution, typically employing a mixture of water and acetonitrile (B52724) with additives like trifluoroacetic acid or formic acid. Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable technique, particularly for more volatile or derivatized compounds, providing retention times and mass spectra for identification. google.com
Purification of synthesized this compound derivatives is frequently achieved using flash column chromatography, with solvent systems such as ethyl acetate (B1210297) and hexanes. While these chromatographic methods are well-established, the application of capillary electrophoresis for the analysis of this specific compound, as well as detailed studies on its metabolite profiling, are not widely reported in the current scientific literature.
Table 5: Exemplary Chromatographic Methods for the Analysis of this compound Derivatives
This table is interactive and allows for sorting.
| Technique | Column | Mobile Phase/Eluent | Detection |
|---|---|---|---|
| HPLC-MS | Supelco Ascentis Express C18 | Linear gradient of 5%-95% acetonitrile/water with 0.1% trifluoroacetic acid | Mass Spectrometry |
| GC-MS | Not specified | Not specified | Mass Spectrometry (m/z = 246 [M]⁺) |
| Flash Chromatography | Silica Gel | Ethyl acetate/hexanes (e.g., 5/5 mixture) | Not applicable (preparative) |
Computational and Theoretical Studies on Isoquinoline 8 Carboxamide
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of isoquinoline-8-carboxamide. These methods model the electronic distribution within the molecule to predict its geometry, stability, and chemical behavior.
Detailed research findings from DFT studies on related isoquinoline (B145761) and quinoline (B57606) structures provide a framework for understanding this compound. For instance, calculations on isoquinoline itself have been used to analyze its valence and Rydberg electronic states. rsc.org DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), can accurately reproduce experimentally determined properties like bond distances, bond angles, and vibrational frequencies. rsc.orgresearchgate.net
For this compound, key electronic properties that can be predicted include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.netmdpi.com
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.netmdpi.com For this compound, the nitrogen atom in the isoquinoline ring and the oxygen atom of the carboxamide group are expected to be nucleophilic sites, while the hydrogen atoms of the amide group would be electrophilic.
Natural Bond Orbital (NBO) Analysis: NBO analysis can provide detailed information about charge transfer interactions within the molecule, such as the delocalization of electron density from the lone pairs of the nitrogen and oxygen atoms into the aromatic system. researchgate.net
These calculations can predict the most likely sites for electrophilic and nucleophilic attack, guiding the synthesis of new derivatives. For example, the substitution on the quinoline ring has been shown to significantly alter the reactive nature of the molecule. researchgate.net
| Computational Method | Predicted Property | Significance for this compound |
|---|---|---|
| DFT (e.g., B3LYP/6-311++G(d,p)) | Optimized Geometry (Bond lengths, angles) | Provides the most stable 3D structure. |
| TD-DFT | Electronic Absorption Spectra (UV-Vis) | Predicts how the molecule interacts with light. |
| FMO Analysis (HOMO-LUMO) | Reactivity, Kinetic Stability | Identifies electron-donating and accepting capabilities. researchgate.netmdpi.com |
| MEP Analysis | Reactive Sites for Electrophilic/Nucleophilic Attack | Visualizes charge distribution to guide synthesis. researchgate.netmdpi.com |
| NBO Analysis | Intramolecular Charge Transfer, Hyperconjugative Interactions | Details the electronic stabilization within the molecule. researchgate.net |
Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Modeling
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a biological target, typically a protein. mdpi.comresearchgate.net
Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. medcraveonline.com This method is crucial in drug discovery for identifying potential drug candidates. For this compound and its analogues, docking studies can elucidate key interactions, such as:
Hydrogen Bonding: The carboxamide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O). The isoquinoline nitrogen can also act as a hydrogen bond acceptor.
Hydrophobic Interactions: The aromatic isoquinoline ring can form hydrophobic interactions with nonpolar residues in the binding pocket of a protein. rsc.org
Pi-Pi or Pi-Cation Stacking: The aromatic system can engage in stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan.
Studies on related quinoline-3-carboxamides (B1200007) have shown that the quinoline nitrogen can bind to the hinge region of kinases, making them competitive inhibitors of ATP. mdpi.com Similarly, docking studies of tetrahydroisoquinoline derivatives have revealed "butterfly-like" conformations within the binding pocket of HIV-1 reverse transcriptase. rsc.org
Molecular Dynamics (MD) Simulations provide insights into the dynamic behavior of the ligand-protein complex over time. researchgate.netacs.org While docking provides a static snapshot, MD simulations can:
Assess the stability of the docked pose.
Reveal conformational changes in both the ligand and the protein upon binding.
Calculate the binding free energy of the complex, providing a more accurate estimation of binding affinity.
MD simulations on quinolinone-based compounds have been used to analyze the stability of interactions with mycobacterial protein targets. nih.gov For this compound, MD simulations could confirm the stability of its binding to a target protein and identify key residues that are crucial for maintaining the interaction. researchgate.net
| Simulation Technique | Objective | Key Insights for this compound |
|---|---|---|
| Molecular Docking | Predict binding pose and affinity of a ligand to a receptor. medcraveonline.com | Identification of key interactions (H-bonds, hydrophobic) with a target protein. rsc.orgmdpi.com |
| Molecular Dynamics | Simulate the time-dependent behavior of a molecular system. researchgate.netacs.org | Assessment of complex stability and conformational changes upon binding. researchgate.net |
| Binding Free Energy Calculation (e.g., MM-GBSA) | Estimate the binding affinity between a ligand and a protein. | Quantitative prediction of the strength of the ligand-target interaction. |
Cheminformatics and Predictive Modeling for this compound Research
Cheminformatics applies computational methods to solve chemical problems, particularly in the context of drug discovery and materials science. mdpi.comchemdiv.com For this compound, cheminformatics tools and predictive modeling can be used to analyze large datasets of related compounds to build models that predict biological activity or properties.
Quantitative Structure-Activity Relationship (QSAR) is a key predictive modeling technique. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to isoquinoline-based inhibitors to understand the relationship between their 3D structural features and biological activity. acs.org These models can identify which steric, electrostatic, hydrophobic, and hydrogen-bonding properties are critical for activity. acs.orgresearchgate.net For this compound, a QSAR model could be developed using a series of analogues with known biological activities to predict the potency of new, unsynthesized derivatives.
Pharmacophore Modeling identifies the essential 3D arrangement of functional groups (pharmacophoric features) required for biological activity. For this compound, a pharmacophore model might include a hydrogen bond donor, a hydrogen bond acceptor, and an aromatic ring feature. This model can then be used to screen large virtual libraries for other compounds that match these features.
Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Modeling uses computational models to predict the pharmacokinetic and toxicological properties of a compound. researcher.life For this compound, these models can estimate properties like oral bioavailability, blood-brain barrier penetration, and potential toxicity, helping to prioritize compounds for further development. researchgate.net
Conformation Analysis and Potential Energy Surface Mapping
Conformational Analysis is the study of the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation around single bonds. cytoscape.org For this compound, a key flexible bond is the one connecting the carboxamide group to the isoquinoline ring. The orientation of the carboxamide group relative to the ring system can significantly influence its ability to interact with a biological target.
Computational methods can be used to perform a systematic search of the conformational space to identify low-energy, stable conformations. Studies on C2-symmetric bis(carboxamide) pincer ligands containing isoquinoline rings have shown that these molecules are non-planar, with the substituent arms canted relative to the central ring. whiterose.ac.uk For this compound, it is important to understand the rotational barrier around the C8-C(O) bond to determine the preferred orientation of the amide group.
Potential Energy Surface (PES) Mapping provides a graphical representation of the energy of a molecule as a function of its geometry. nih.govrsc.orgmdpi.com For a molecule like this compound, a 2D PES can be generated by plotting the energy as a function of two key dihedral angles, for example, the torsions defining the orientation of the carboxamide group. The PES reveals the low-energy conformations (minima) and the energy barriers (saddle points or transition states) that separate them. scispace.com This information is crucial for understanding the molecule's flexibility and the conformations it is likely to adopt in different environments.
| Theoretical Method | Focus of Study | Relevance to this compound |
|---|---|---|
| Systematic/Stochastic Conformational Search | Identification of stable conformers. | Determines the low-energy 3D arrangements of the molecule. whiterose.ac.uk |
| Potential Energy Surface (PES) Mapping | Visualization of energy as a function of geometry. nih.govrsc.orgmdpi.com | Reveals energy minima, transition states, and conformational pathways. scispace.com |
| Analysis of Rotational Barriers | Energy required to rotate around a specific bond. | Quantifies the flexibility of the carboxamide substituent. |
In Silico Design and Virtual Screening of Novel this compound Analogues
The computational methods described above culminate in the ability to design and screen novel analogues of this compound in silico, a process that is significantly faster and more cost-effective than traditional synthesis and testing. mdpi.comnih.gov
Virtual Screening is a computational technique used to search large libraries of virtual compounds to identify those that are most likely to bind to a drug target. nih.govacs.org There are two main approaches:
Structure-Based Virtual Screening (SBVS): This method uses the 3D structure of the target protein to dock a library of compounds and score their potential binding affinity. acs.org If a target for this compound is known, SBVS can be used to screen for analogues with improved binding.
Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, a model of a known active ligand (like this compound) can be used to search for other molecules with similar properties (e.g., shape, pharmacophore).
In Silico Design involves the rational modification of a lead compound to improve its properties. Based on the results from quantum chemical calculations, molecular docking, and QSAR models, new analogues of this compound can be designed with predicted improvements in activity, selectivity, or ADMET properties. For example, if docking studies show a void in the binding pocket, the this compound scaffold could be modified to include a substituent that fills this space and forms additional favorable interactions.
The process typically involves creating a virtual library of analogues by adding various substituents at different positions on the isoquinoline ring or modifying the carboxamide group. This library is then subjected to virtual screening to prioritize the most promising candidates for synthesis and experimental validation. chemdiv.comselvita.com
Challenges, Limitations, and Future Trajectories in Isoquinoline 8 Carboxamide Research
Methodological Challenges in the Synthesis and Scalability of Isoquinoline-8-carboxamide
The synthesis of the isoquinoline (B145761) scaffold can be challenging, often requiring harsh conditions such as high temperatures and strong acids, which can limit the tolerance of certain functional groups. nih.gov Traditional methods like the Bischler-Napieralski and Pictet-Gams syntheses, while foundational, come with these limitations. nih.gov The introduction of diverse substitution patterns is also constrained as it often requires pre-functionalized substrates. nih.gov
Modern synthetic strategies aim to overcome these barriers. For instance, palladium-catalyzed aminocarbonylation is often more efficient than classical condensation reactions for creating the amide bond. researchgate.net However, challenges in scalability and the need for expensive catalysts remain. acs.org The development of more sustainable and cost-effective synthetic routes, potentially utilizing earth-abundant metal catalysts or biocatalysis, is a key area of future research. uantwerpen.be
The scalability of synthetic routes is a major consideration for the potential pharmaceutical application of this compound derivatives. researchgate.net Reactions that are efficient on a laboratory scale may not be readily transferable to large-scale industrial production due to factors like cost of reagents, safety concerns, and the need for specialized equipment. acs.org Research into flow chemistry and other process intensification technologies could provide solutions for more efficient and scalable synthesis.
Enhancing Selectivity and Specificity in Biological Interactions (mechanistic focus)
Achieving high selectivity and specificity for a biological target is a central goal in drug design to maximize therapeutic efficacy and minimize off-target effects. acs.orgnih.gov For this compound derivatives, this involves understanding and exploiting the subtle differences in the binding sites of target proteins versus other related proteins.
Key Strategies for Enhancing Selectivity:
| Strategy | Mechanistic Principle | Reference |
| Shape Complementarity | Designing ligands that fit precisely into the target's binding pocket while clashing with the architecture of off-target sites. | nih.gov |
| Electrostatic Optimization | Modifying the ligand's charge distribution to create favorable electrostatic interactions with the target and unfavorable interactions with decoys. | acs.org |
| Targeting Unique Conformations | Designing ligands that bind to specific conformational states of the target protein that are not readily adopted by off-targets. | nih.gov |
| Exploiting Water Networks | Displacing high-energy water molecules from the target's binding site to gain a favorable entropic contribution to binding affinity. | acs.org |
| Allosteric Modulation | Targeting allosteric sites, which are often less conserved than the primary binding site, can lead to greater selectivity. | acs.org |
The carbamate (B1207046) group, often present in derivatives, can influence selectivity through its ability to form hydrogen bonds and impose conformational restrictions. acs.org The nature of substituents on the carboxamide moiety can also significantly impact binding affinity and selectivity. rsc.org Computational methods, such as induced-fit docking and free energy perturbation calculations, are valuable tools for predicting and rationalizing the selectivity of this compound derivatives. acs.orgnih.gov
Overcoming Analytical and Characterization Hurdles for Complex this compound Systems
The structural complexity of this compound derivatives presents significant analytical challenges. The presence of multiple chiral centers and the potential for various isomers necessitate the use of advanced analytical techniques for complete characterization.
Common Analytical Hurdles and Solutions:
| Hurdle | Analytical Technique(s) | Purpose | Reference |
| Isomer Separation | Chiral chromatography (HPLC, SFC) | Separation and quantification of enantiomers and diastereomers. | acs.org |
| Structure Elucidation | Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography | Determination of the precise three-dimensional structure. | acs.org |
| Impurity Profiling | High-resolution mass spectrometry (HRMS), Liquid chromatography-mass spectrometry (LC-MS) | Identification and quantification of synthesis-related impurities and degradation products. | mdpi.com |
| Quantification in Biological Matrices | Tandem mass spectrometry (MS/MS) coupled with liquid chromatography | Accurate measurement of compound levels in plasma, tissues, etc., for pharmacokinetic studies. | rsc.org |
The low water solubility of some this compound derivatives can also pose a challenge for analytical method development, particularly for in vitro biological assays and formulation studies. lookchem.com Techniques such as attenuated total reflection (ATR) FT-IR spectroscopy can be employed to analyze the vibrational properties of these compounds in different states. researchgate.net
Exploration of Novel Interdisciplinary Applications and Technological Advancements
The unique structural and electronic properties of the isoquinoline scaffold lend themselves to applications beyond traditional medicinal chemistry.
Emerging Interdisciplinary Applications:
Materials Science: The planar aromatic structure of the isoquinoline ring system makes it a candidate for incorporation into organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The development of novel synthetic methods can lead to new substituted scaffolds with diverse potential applications. uantwerpen.be
Catalysis: Isoquinoline derivatives can serve as ligands for transition metal catalysts, influencing the catalyst's activity and selectivity. scholaris.ca The development of new catalysts is crucial for more sustainable chemical synthesis. uantwerpen.be
Biochemical Probes: Fluorescently labeled this compound derivatives can be synthesized to serve as probes for studying biological processes, such as enzyme activity or receptor binding, in real-time.
Technological advancements in areas like high-throughput screening, computational chemistry, and artificial intelligence are accelerating the discovery and optimization of this compound derivatives. nih.gov These technologies enable the rapid screening of large compound libraries, the prediction of biological activity and physicochemical properties, and the design of novel structures with desired characteristics.
Emerging Research Areas and Unexplored Potential of this compound
The field of this compound research is continually evolving, with several exciting areas of investigation on the horizon.
Targeting Protein-Protein Interactions (PPIs): Many diseases are driven by aberrant protein-protein interactions. The development of this compound-based inhibitors of PPIs represents a challenging but potentially rewarding area of research.
Development of Covalent Inhibitors: Covalent inhibitors can offer enhanced potency and prolonged duration of action. The design of this compound derivatives capable of forming a covalent bond with their biological target is a promising strategy.
Exploration of New Biological Targets: While much research has focused on established targets like kinases and GPCRs, the vast biological space remains largely unexplored. Screening of this compound libraries against novel targets could uncover new therapeutic opportunities. researchgate.net
Application in Neglected Tropical Diseases: The diverse biological activities of isoquinoline alkaloids suggest their potential for treating infectious diseases, including those that disproportionately affect developing countries. researchgate.net
The continued exploration of the chemical space around the this compound scaffold, coupled with advancements in synthetic and analytical technologies, will undoubtedly lead to the discovery of new molecules with significant scientific and therapeutic impact.
Q & A
How should researchers formulate hypothesis-driven questions for studying this compound’s biological activity?
- Framework : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example: "Does this compound inhibit [specific enzyme] in vitro, and how does its efficacy compare to existing inhibitors?"
- Experimental Design : Use dose-response assays (e.g., IC₅₀ determination) and include positive/negative controls. Validate results with triplicate trials and statistical analysis (e.g., ANOVA) .
Q. What are best practices for reporting experimental procedures to ensure reproducibility?
- Guidelines : Follow journal conventions (e.g., Beilstein Journal of Organic Chemistry):
- Describe synthetic steps in detail, including solvent volumes, reaction times, and purification methods.
- Use bolded numerical identifiers for compounds (e.g., This compound (1) ) upon first mention .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological data for this compound derivatives?
- Methodology :
- Comparative Analysis : Segment data by experimental conditions (e.g., cell lines, assay protocols). For instance, discrepancies in anti-cancer activity may arise from varying apoptosis markers (e.g., caspase-3 vs. TUNEL assays).
- Meta-Analysis : Use tools like PRISMA to systematically evaluate literature, prioritizing studies with rigorous controls .
Q. What strategies are effective for integrating this compound’s mechanisms into interdisciplinary studies (e.g., neurochemistry vs. oncology)?
- Lateral Thinking : Map shared molecular targets (e.g., kinase inhibition) across disciplines. For example, its role in amyloid-beta aggregation (neurodegeneration) could be compared to kinase pathways in cancer .
- Collaborative Design : Form teams with expertise in synthetic chemistry, computational modeling, and disease-specific assays to validate cross-disciplinary hypotheses .
Q. How can scoping reviews optimize research agendas for this compound’s therapeutic potential?
- Framework : Apply Arksey & O’Malley’s five-stage model:
Identify research questions (e.g., "Which isoforms of PDE enzymes are inhibited by this compound?").
Screen peer-reviewed studies and patents (use CAS SciFinder or Reaxys).
Chart data by target, efficacy, and model system.
Consult domain experts to prioritize understudied applications (e.g., antimicrobial resistance).
Synthesize findings into a roadmap for future studies .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for analyzing dose-dependent toxicity data?
- Tools : Use nonlinear regression (e.g., GraphPad Prism) to calculate LD₅₀/LC₅₀. For high-throughput screening, apply machine learning (e.g., random forests) to identify structure-activity relationships (SAR) .
- Visualization : Present dose-response curves with 95% confidence intervals and tabulate toxicity thresholds (Table 1).
Table 1 : Example Toxicity Profile of this compound Derivatives
| Compound | Cell Line | LC₅₀ (µM) | 95% CI | Reference |
|---|---|---|---|---|
| Derivative A | HEK-293 | 12.3 | 10.1–14.5 | |
| Derivative B | MCF-7 | 8.7 | 7.2–10.2 |
Ethical and Reproducibility Considerations
Q. How can researchers address variability in biological replicate experiments?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
